molecular formula C19H15ClN4O3 B2843773 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207033-47-3

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2843773
CAS RN: 1207033-47-3
M. Wt: 382.8
InChI Key: YCTVOHHOZBZPCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a quinazoline-2,4-dione moiety, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which contains two carbonyl groups (dione). Attached to this core structure is a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound containing three carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carbonyl groups in the dione moiety could potentially undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups (such as the carbonyl groups in the dione moiety and the nitrogen atoms in the oxadiazole ring) could impact its solubility in various solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those similar to the queried compound, are of interest due to their diverse applications in medicinal chemistry and material science. The synthesis of heterocyclic quinones, such as those derived from chloroquinoline-diones, has been explored for their bactericidal activities. These methodologies involve interactions with amides or thioamides, yielding compounds with potential antimicrobial properties (Yanni, 1991).

Catalytic Systems for Synthesis

Research into efficient and reusable catalytic systems for the synthesis of related compounds, like hydroquinazoline-diones, demonstrates advancements in green chemistry. The use of 1-methylimidazolium hydrogen sulfate alongside chlorotrimethylsilane offers a novel catalysis system for solvent-free conditions, achieving high yields rapidly (Kefayati, Asghari, & Khanjanian, 2012).

Potential Antimicrobial Agents

The development of new quinazoline derivatives highlights the continuous search for effective antimicrobial agents. These compounds are synthesized with specific functionalities aiming at enhancing their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

Spectroscopic Studies and Chemical Characterization

Detailed spectroscopic studies, including FT-IR, FT-Raman, and NBO analysis, of related heterocyclic compounds provide insights into their chemical structure and properties. These studies not only support the synthesis of novel chemotherapeutic agents but also facilitate understanding their electronic structure and potential interactions (Sebastian et al., 2015).

Inhibitors and Chemosensors

The discovery of inhibitors for specific enzymes based on the structural framework of isoquinolin-9-ones demonstrates the therapeutic potential of such compounds. Moreover, the development of chemosensors based on naphthalimide derivatives for ion detection exemplifies the application of these compounds in analytical chemistry and environmental monitoring (Snow et al., 2002); (Zhang et al., 2020).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activity associated with the quinazoline moiety, this compound could be of interest for further study, particularly in the field of medicinal chemistry .

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-2-23-18(25)13-8-4-6-10-15(13)24(19(23)26)11-16-21-17(22-27-16)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTVOHHOZBZPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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